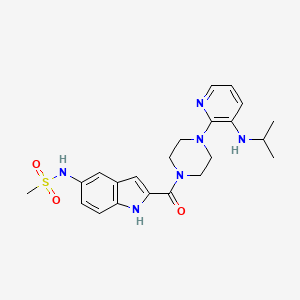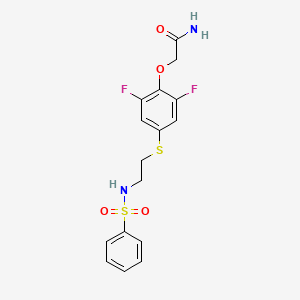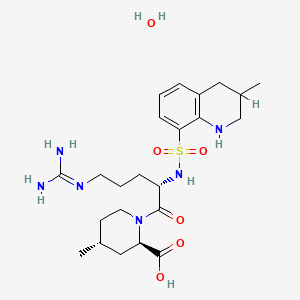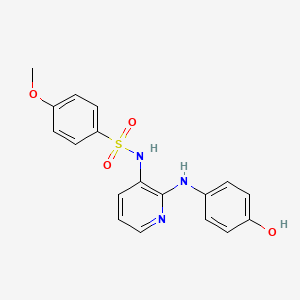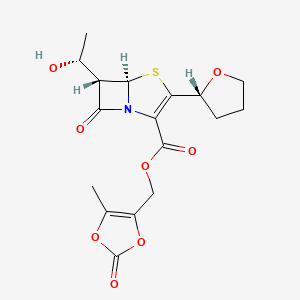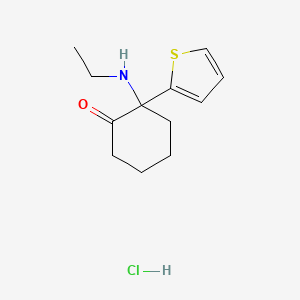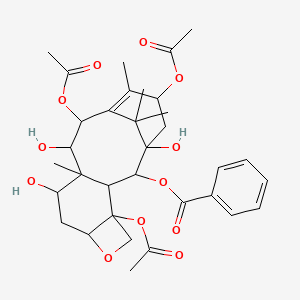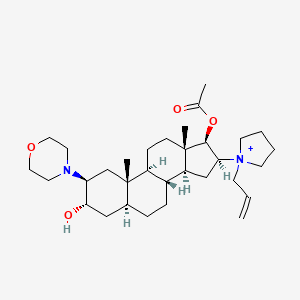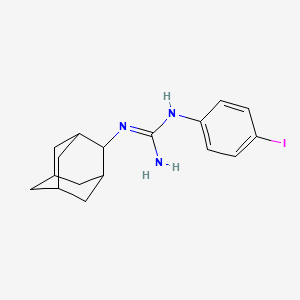
1-(4-碘苯基)-3-(2-金刚烷基)胍
描述
1-(4-碘苯基)-3-(2-金刚烷基)胍,俗称IPAG,是一种有效的σ1受体拮抗剂。它因其诱导细胞凋亡和抑制细胞增殖的能力而受到研究。 IPAG在某些癌细胞系中降解程序性死亡配体1 (PD-L1)的作用尤为显著 .
科学研究应用
IPAG具有广泛的科学研究应用,包括:
化学: 在各种化学研究中用作σ1受体拮抗剂。
生物学: 研究其在诱导细胞凋亡和抑制细胞增殖中的作用。
医学: 研究其在癌症治疗中的潜力,特别是在降低癌细胞中PD-L1水平方面。
工业: 在开发新的治疗剂和诊断工具方面有潜在的应用 .
作用机制
IPAG主要通过抑制σ1受体发挥作用。这种抑制导致某些癌细胞系(如激素不敏感前列腺癌和三阴性乳腺癌)中PD-L1的自溶酶体降解。 这些细胞表面功能性PD-L1的减少可以增强针对癌细胞的免疫反应 .
准备方法
合成路线和反应条件
IPAG可以通过多步合成方法制备,涉及在胍衍生物存在下,4-碘苯胺与2-金刚烷胺反应。 该反应通常需要二甲基亚砜 (DMSO) 等溶剂,并且可能涉及加热以促进所需产物的形成 .
工业生产方法
虽然IPAG的具体工业生产方法没有得到广泛的记录,但一般方法将涉及放大实验室合成工艺。这将包括优化反应条件,例如温度和溶剂选择,以最大限度地提高产率和纯度。 工业生产还需要严格的质量控制措施,以确保最终产品的稠度和安全性 .
化学反应分析
反应类型
IPAG会发生几种类型的化学反应,包括:
氧化: IPAG在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰IPAG中存在的官能团。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以产生IPAG的氧化衍生物,而取代反应可以产生各种取代的IPAG化合物 .
相似化合物的比较
类似化合物
利美卡唑: 另一种具有类似性质的σ1受体拮抗剂。
还原哈洛哌啶: 以其σ1受体拮抗作用而闻名。
BD-1047和BD-1063: 两者都是具有可比影响的σ1受体拮抗剂.
IPAG的独特性
IPAG在其对σ1受体的高亲和力和其诱导细胞凋亡和抑制细胞增殖的能力方面是独一无二的。 它对PD-L1降解的特定作用使其与其他σ1受体拮抗剂区分开来,使其成为癌症研究中的宝贵化合物 .
属性
IUPAC Name |
2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPIWYXWLJPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193527-91-2 | |
| Record name | 193527-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


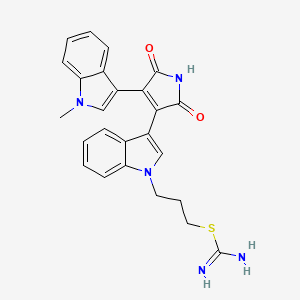
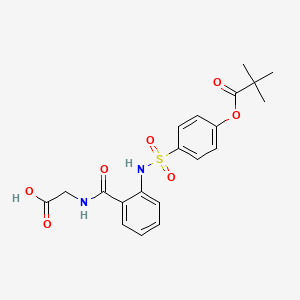
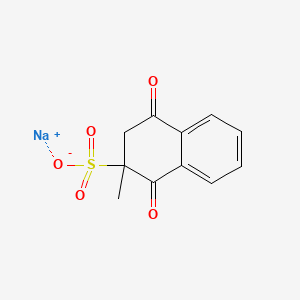
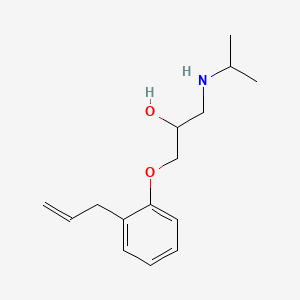
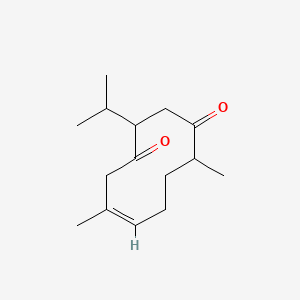
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
